N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S2/c1-12(25)13-4-2-5-14(10-13)20-18(26)11-28-19-22-21-17-8-7-15(23-24(17)19)16-6-3-9-27-16/h2-10H,11H2,1H3,(H,20,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHCHAKRHBXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy against various cell lines, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazolopyridazine core and a thiophene moiety. The synthesis typically involves several steps:
- Formation of the Triazolopyridazine Core : Cyclization of appropriate precursors using hydrazine derivatives.
- Thioether Formation : Reaction with a thiol compound to introduce the thioether linkage.
- Acetylation : Final acetylation of the phenyl ring to yield the target compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways:
- Molecular Targets : The compound may inhibit enzymes or modulate receptors associated with tumor growth and proliferation.
- Pathways Involved : It can disrupt signaling pathways crucial for cancer cell survival and proliferation .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines. A study reported the cytotoxicity of related triazole derivatives against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines with IC50 values indicating significant efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 12.5 |
| Triazole Derivative B | Bel-7402 | 15.0 |
| N-(3-acetylphenyl)-2-{...} | MCF-7 | TBD |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity against various pathogens. The presence of the thiophene ring enhances the compound's ability to interact with microbial targets .
Case Studies
- In Vitro Studies : A study conducted on synthesized triazole derivatives demonstrated their ability to induce apoptosis in cancer cells through caspase activation pathways .
- Molecular Docking Studies : Computational studies have predicted binding affinities to key proteins involved in cancer progression, suggesting that these compounds could serve as lead structures for drug development .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide. For example:
- Cell Line Studies : Compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Many derivatives exhibited significant activity with IC50 values in the low micromolar range, indicating strong potential as anticancer agents .
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| 22i | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
These results suggest that modifications to the triazolo-pyridazine core can enhance the antitumor effects of these compounds .
Inhibition of Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression:
- c-Met Kinase Inhibition : Certain derivatives of triazolo-pyridazine compounds were shown to inhibit c-Met kinase at nanomolar concentrations, which is crucial for tumor growth and metastasis . This positions this compound as a candidate for targeted cancer therapies.
Antimicrobial Activity
Some studies have also suggested that compounds similar to this compound exhibit antimicrobial properties:
- Mechanism of Action : The antibacterial effects observed in related compounds indicate that they may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival . This suggests potential applications in treating infections caused by resistant bacteria.
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity:
- Initial Synthesis : The compound can be synthesized through a series of condensation reactions involving acetophenone derivatives and thiophenes.
- Structural Variations : By altering substituents on the triazole or pyridazine rings, researchers can optimize the pharmacological profile of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features and Properties
| Compound Name | Core Structure | Substituents (Position 6) | Acetamide Substituent | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[4,3-b]pyridazine | Thiophen-2-yl | 3-Acetylphenyl | 472.53 | [5,12] |
| N-(3-Acetylphenyl)-2-{[6-(4-Ethylphenyl)Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl}Acetamide | [1,2,4]Triazolo[4,3-b]pyridazine | 4-Ethylphenyl | 3-Acetylphenyl | 431.52 | [12] |
| N-{3-[3-(Pyridin-3-yl)-Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}-2-(Thiazine-2-yl)Acetamide | [1,2,4]Triazolo[4,3-b]pyridazine | Pyridin-3-yl | Thiazine-2-yl | 412.48 | [5] |
| 2-[(6S)-4-(4-Chlorophenyl)Thieno[3,2-f]Triazolo[4,3-a][1,4]Diazepin-6-yl]-N-(4-Hydroxyphenyl)Acetamide | Thieno-Triazolo-diazepine | 4-Chlorophenyl | 4-Hydroxyphenyl | ~496 (estimated) | [6] |
| N-Phenyl-2-(Tetrahydrobenzothieno[3,2-e]Triazolo[4,3-c]Pyrimidin-3-ylsulfanyl)Acetamide (10a) | Benzothieno-Triazolo-pyrimidine | None (fused core) | Phenyl | ~440 (estimated) | [2] |
Key Observations:
Core Structure Variations: The triazolo-pyridazine core in the target compound is distinct from benzothieno-triazolo-pyrimidine ([2]) or thieno-triazolo-diazepine ([6]) cores. Triazolo-pyridazine derivatives (e.g., [5,12]) exhibit modular substitution patterns, enabling fine-tuning of pharmacological profiles.
Substituent Effects :
- Position 6 : Thiophen-2-yl (target) vs. 4-ethylphenyl ([12]) or pyridin-3-yl ([5]). Thiophene’s electron-rich nature may enhance π-π stacking, while ethylphenyl increases hydrophobicity.
- Acetamide Group : The 3-acetylphenyl group in the target compound contrasts with thiazine-2-yl ([5]) or hydroxyphenyl ([6]). Acetyl groups often improve metabolic stability compared to hydroxylated analogs.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods in [1,2,8], involving nucleophilic substitution (e.g., coupling of sulfanyl acetamide with triazolo-pyridazine intermediates). Yields for analogs range from 68–74% ([2]) to unspecified quantities (e.g., 3 mg available for [12]).
Table 2: Reported Bioactivities of Analogous Compounds
| Compound Class | Biological Activity | Dose/Concentration | Reference |
|---|---|---|---|
| 2-((4-Amino-5-(Furan-2-yl)Triazol-3-yl)Sulfanyl)Acetamides | Anti-exudative activity | 10 mg/kg (vs. 8 mg/kg diclofenac) | [9] |
| Flumetsulam (Triazolo-Pyrimidine Sulfonamide) | Herbicidal | Agrochemical use | [7] |
| Tetrahydrobenzothieno-Triazolo-Pyrimidines | Unspecified (pharmaceutical) | N/A | [2] |
- Anti-Exudative Activity : Sulfanyl acetamide derivatives (e.g., [9]) show dose-dependent efficacy, suggesting the target compound may share similar anti-inflammatory properties.
Preparation Methods
Cyclization of 4-Amino-1,2,4-Triazole
The core is typically synthesized via cyclocondensation of 4-amino-1,2,4-triazole with pyridazine derivatives. For example, reacting 4-amino-1,2,4-triazole with ethyl acetoacetate under reflux in acetic acid yields the triazolo-pyridazinone intermediate.
Key Reaction:
$$
\text{4-Amino-1,2,4-triazole} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{Triazolo[4,3-b]pyridazin-3(2H)-one}
$$
Chlorination at Position 3
Chlorination of the triazolo-pyridazinone with phosphorus oxychloride (POCl₃) converts the carbonyl group to a chloride, yielding 3-chloro-triazolo[4,3-b]pyridazine (Fig. 1). This step is critical for enabling nucleophilic substitution in subsequent steps.
Introduction of the Thiophen-2-yl Group
Suzuki-Miyaura Coupling
Position 6 of the core is functionalized via Suzuki coupling using thiophen-2-ylboronic acid . A halogenated precursor (e.g., 6-bromo-triazolo-pyridazine) reacts with the boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like 1,4-dioxane.
Representative Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 equiv)
- Solvent: 1,4-Dioxane/H₂O (4:1)
- Temperature: 90°C, 12 h
Sulfanylacetamide Side Chain Installation
Synthesis of 2-Mercapto-N-(3-acetylphenyl)acetamide
The acetamide side chain is prepared by reacting 3-aminoacetophenone with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. Subsequent treatment with sodium hydrosulfide (NaSH) in ethanol replaces the chloride with a thiol group.
Reaction Scheme:
$$
\text{3-Aminoacetophenone} \xrightarrow{\text{ClCH₂COCl, Et₃N}} \text{N-(3-Acetylphenyl)chloroacetamide} \xrightarrow{\text{NaSH, EtOH}} \text{2-Mercapto-N-(3-acetylphenyl)acetamide}
$$
Nucleophilic Aromatic Substitution
The 3-chloro intermediate reacts with the thiol-containing acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–8 hours. The chloride is displaced by the thiolate ion, forming the sulfanyl bridge.
Optimized Conditions:
Alternative Synthetic Routes
One-Pot Sequential Functionalization
Recent patents describe a streamlined approach where the thiophen-2-yl and sulfanylacetamide groups are introduced sequentially without isolating intermediates. This reduces purification steps and improves overall yield (up to 60%).
Solid-Phase Synthesis
Immobilizing the triazolo-pyridazine core on a resin enables iterative functionalization. While less common, this method offers advantages in scalability and purity control.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Stepwise Synthesis | 75 | 98.5 |
| One-Pot Approach | 60 | 97.2 |
| Solid-Phase | 68 | 99.1 |
Challenges and Optimizations
Regioselectivity in Cyclization
The cyclization of 4-amino-1,2,4-triazole with pyridazine precursors must be carefully controlled to avoid regioisomeric byproducts. Elevated temperatures (>100°C) favor the desired [4,3-b] isomer over [1,5-a] derivatives.
Thiol Oxidation Mitigation
The thiol group in the acetamide intermediate is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) improves stability.
Industrial-Scale Considerations
Patent literature highlights the use of continuous flow reactors for chlorination and coupling steps, reducing reaction times by 50% and improving safety profiles. Additionally, recycling Pd catalysts via supported systems lowers production costs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing N-(3-acetylphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis involves multi-step reactions typical of triazolo-pyridazine derivatives. Key steps include:
Cyclization : Formation of the triazolo-pyridazine core via hydrazine derivatives and nitriles under acidic/basic conditions .
Thiolation : Introduction of the sulfanyl group by reacting the intermediate with thiol compounds (e.g., mercaptoacetic acid derivatives) .
Acetylation : Coupling the acetylphenyl moiety using amide bond-forming reagents (e.g., EDC/HOBt) .
- Critical parameters: Solvent choice (DMF or DMSO for polar substrates), temperature control (60–100°C), and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., acetyl resonance at ~2.1 ppm for the methyl group) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~450–500 g/mol for analogous compounds) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and minimize side-product formation during synthesis?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require strict moisture control to avoid hydrolysis .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling reactions for thiophenyl or acetylphenyl groups .
- Temperature Gradients : Gradual heating (e.g., 60°C → 80°C) during cyclization reduces decomposition .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete thiolation) and adjust stoichiometry .
Q. What strategies resolve discrepancies in reported biological activity data for triazolo-pyridazine analogs?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., thiophen-2-yl vs. pyridinyl) on target binding using docking simulations .
- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase inhibition studies) to mitigate variability .
- Metabolic Stability Testing : Assess cytochrome P450 interactions to explain inconsistent in vivo results .
Q. How does the thiophen-2-yl substituent influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Thiophen-2-yl increases logP compared to pyridinyl analogs, enhancing membrane permeability but potentially reducing solubility .
- Metabolic Pathways : Sulfur atoms in thiophene may slow oxidation by hepatic enzymes, extending half-life (test via microsomal assays) .
- Protein Binding : Use equilibrium dialysis to measure albumin binding, which affects bioavailability .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of triazolo-pyridazine derivatives in aqueous solutions?
- Methodological Answer :
- pH-Dependent Degradation : Perform stability studies at pH 2–9 to identify optimal storage conditions (e.g., acidic buffers may hydrolyze acetamide groups) .
- Light Sensitivity : Test UV exposure effects; nitro or thiophenyl groups may accelerate photodegradation .
- Thermodynamic Analysis : Use DSC/TGA to determine decomposition temperatures and correlate with structural motifs .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK) .
- IC50 Determination : Employ dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine) .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
Structural Modification Strategies
Q. Which functional groups can be modified to improve target selectivity while retaining potency?
- Methodological Answer :
- Acetamide Replacement : Substitute with sulfonamide or urea to alter hydrogen-bonding interactions .
- Thiophene Bioisosteres : Replace thiophen-2-yl with furan or pyrrole to modulate electronic effects .
- Triazole Ring Substitutions : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
